2-(4-ethylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate
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Overview
Description
2-(4-ethylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate is an organic compound with a complex structure It is characterized by the presence of an ethylphenyl group, a dimethoxyphenyl group, and a phenylalaninate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylbenzaldehyde with 3,4-dimethoxybenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with phenylalanine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
2-(4-ethylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)acetamide
- N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
Uniqueness
2-(4-ethylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C28H29NO6 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 2-[(3,4-dimethoxybenzoyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C28H29NO6/c1-4-19-10-12-21(13-11-19)24(30)18-35-28(32)23(16-20-8-6-5-7-9-20)29-27(31)22-14-15-25(33-2)26(17-22)34-3/h5-15,17,23H,4,16,18H2,1-3H3,(H,29,31) |
InChI Key |
NGLOKDXIAGZIPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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